Thiokynurenate
Overview
Description
Thiokynurenic acid is a derivative of kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in treating neurological disorders .
Preparation Methods
Thiokynurenic acid can be synthesized through various methods. One common approach involves the reaction of kynurenic acid with thiol-containing reagents under specific conditions. For instance, the reaction between kynurenic acid and thiourea in the presence of a base can yield thiokynurenic acid . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Thiokynurenic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can convert thiokynurenic acid to its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed but often include modified thiokynurenic acid derivatives with enhanced or altered biological activities .
Scientific Research Applications
Thiokynurenic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various derivatives with potential therapeutic properties.
Biology: Thiokynurenic acid is studied for its role in modulating neurotransmitter systems and protecting neurons from excitotoxicity.
Mechanism of Action
Thiokynurenic acid exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, in the concentration range of 0.1-2.5 mM . Additionally, it noncompetitively antagonizes the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor . These interactions help modulate excitatory neurotransmission and protect neurons from excitotoxic damage .
Comparison with Similar Compounds
Thiokynurenic acid is unique among kynurenic acid derivatives due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Similar compounds include:
Kynurenic acid: The parent compound, known for its neuroprotective and anti-inflammatory properties.
7-chloro-thiokynurenic acid: A halogenated derivative with enhanced receptor affinity.
7-trifluoromethyl-thiokynurenic acid: A fluorinated derivative with potential therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of thiokynurenic acid .
Biological Activity
Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.
Overview of the Kynurenine Pathway
The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:
- Kynurenine (KYN)
- Kynurenic Acid (KYNA)
- Quinolinic Acid (QUIN)
Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.
Biological Properties of this compound
This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:
- Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.
- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.
Research Findings and Case Studies
Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:
- Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .
- Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .
- Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .
Comparative Table of Kynurenine Pathway Metabolites
Metabolite | Biological Activity | Implications in Disease |
---|---|---|
Kynurenine (KYN) | Precursor to KYNA and QUIN; modulates immune response | Depression, schizophrenia |
Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist | Alzheimer's disease, epilepsy |
Quinolinic Acid (QUIN) | Neurotoxic; promotes excitotoxicity | Huntington's disease, multiple sclerosis |
This compound | Neuroprotective; antioxidant; anti-inflammatory | Potential treatment for neurodegeneration |
Properties
IUPAC Name |
4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHFALIJOJWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159213 | |
Record name | Thiokynurenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-53-5 | |
Record name | Thiokynurenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiokynurenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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